In-Depth Technical Guide: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid
In-Depth Technical Guide: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1] This document details the compound's physicochemical characteristics, synthesis methodologies, and analytical procedures. Due to its primary role as a precursor, literature focusing on the intrinsic biological activity, mechanism of action, and pharmacokinetic profile of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is limited. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The chemical and physical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₅S | |
| Molecular Weight | 259.28 g/mol | |
| CAS Number | 71675-87-1 | |
| Appearance | White to slightly pink/buff colored crystalline powder | |
| Melting Point | 82-85 °C | |
| Boiling Point | 529.6 °C at 760 mmHg | |
| Density | 1.39 g/cm³ | |
| Water Solubility | 8.555 g/L at 25°C | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| pKa (Predicted) | 4.09 ± 0.10 |
Synthesis
The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a multi-step process that is crucial for the production of Amisulpride. A common and well-documented synthetic route involves the oxidation of an ethylthio precursor followed by hydrolysis.
Synthetic Workflow
The general workflow for the synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is depicted in the following diagram.
Experimental Protocol: Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
This protocol describes a common laboratory-scale synthesis.
Materials:
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Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
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Hydrogen peroxide (30% solution)
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Sodium tungstate (catalyst)
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Sodium hydroxide
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Hydrochloric acid
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Isopropanol
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Water
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Sodium thiosulfate
Procedure:
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Oxidation:
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Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol in a reaction vessel.
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Add a catalytic amount of sodium tungstate.
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Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature at 40-45°C.
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Stir the reaction mixture for 3-4 hours at this temperature.
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Cool the mixture to 5-10°C.
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Add a 5% sodium thiosulfate solution to quench any remaining peroxide and stir for 60 minutes.
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Hydrolysis:
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To the reaction mixture containing the in-situ formed methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, add a solution of sodium hydroxide in water.
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Heat the mixture to 60-65°C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.
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Isolation and Purification:
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Cool the reaction mixture.
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Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.
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The precipitated solid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, can be isolated by filtration.
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The product can be further purified by recrystallization from a suitable solvent system.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reported HPLC method for the determination of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and its impurities is detailed below.[2]
| Parameter | Condition |
| Chromatographic Column | Luna CN (4.6 mm × 150 mm, 5µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH=5.0) : Acetonitrile = 75:25 (v/v) |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10µL |
| Quantification | External standard method |
This method demonstrates good linearity in the range of 0.25-200µg/mL for the title compound.[2]
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts will be indicative of the aromatic protons, the methoxy and ethyl groups, and the carboxylic acid proton.
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Analysis: Obtain the IR spectrum using an FTIR spectrometer. Characteristic peaks for the amino, sulfonyl, methoxy, and carboxylic acid functional groups are expected.
4.2.3 Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
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Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed to confirm the molecular weight.
Biological Activity and Toxicology
Biological Activity
The primary documented biological significance of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is its role as a direct precursor in the synthesis of Amisulpride.[1] Amisulpride is an atypical antipsychotic that acts as a selective antagonist of dopamine D2 and D3 receptors.[3][4] There is a lack of available scientific literature on the intrinsic biological or pharmacological activity of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid itself.
Toxicology and Safety Information
Limited toxicological data is available for this compound. The following information is based on available safety data sheets.
| Hazard Information | Details |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Aquatic Toxicity | LC50 (fish): > 100 mg/L (96 h); EC50 (daphnia): > 100 mg/L (48 h); EC50 (algae): > 98 mg/L (72 h) |
| Handling Precautions | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Conclusion
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. Its significance is firmly rooted in its role as an essential intermediate for the pharmaceutical manufacturing of Amisulpride. While detailed analytical methods like HPLC are available, specific spectral data is not widely published. Furthermore, a notable gap exists in the scientific literature regarding the intrinsic biological activity and toxicological profile of this compound, independent of its role as a precursor. This guide provides a solid foundation for researchers and professionals working with this molecule and highlights areas where further investigation may be warranted.
